Molecular weight of 5-(4-Nitrophenyl)-2-furoic acid hydrazide
Molecular weight of 5-(4-Nitrophenyl)-2-furoic acid hydrazide
Title: Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-(4-Nitrophenyl)-2-furoic Acid Hydrazide
Executive Summary
5-(4-Nitrophenyl)-2-furoic acid hydrazide (C₁₁H₉N₃O₄) is a critical pharmacophore intermediate utilized in the synthesis of antimicrobial and antitubercular agents. Functioning primarily as a scaffold for Schiff base formation, this compound enables the generation of acylhydrazones—a class of molecules exhibiting potent inhibition of Mycobacterium tuberculosis isocitrate lyase (ICL) and other bacterial targets.
This guide provides a definitive physiochemical profile, a self-validating synthesis protocol, and analytical benchmarks to ensure reproducibility in high-throughput screening (HTS) campaigns.
Molecular Characterization
Precise molecular weight determination is the cornerstone of stoichiometric accuracy in derivatization reactions. For 5-(4-Nitrophenyl)-2-furoic acid hydrazide, the mass profile is as follows:
| Property | Value | Unit | Derivation Logic |
| Molecular Formula | C₁₁H₉N₃O₄ | - | Furan core (C₄H₂O) + 4-Nitrophenyl (C₆H₄NO₂) + Hydrazide (CONHNH₂) |
| Average Molecular Weight | 247.21 | g/mol | Based on standard atomic weights (C: 12.011, H: 1.008, N: 14.007, O: 15.999) |
| Monoisotopic Mass | 247.0593 | Da | Calculated using dominant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O) for MS calibration |
| Heavy Atom Count | 18 | - | Useful for crystallographic density estimation |
| Polar Surface Area (PSA) | ~115 | Ų | High polarity due to nitro and hydrazide groups; implies limited passive transport without derivatization |
Structural Analysis
The molecule consists of three distinct functional zones affecting its reactivity and solubility:
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Zone A (Nitro Group): A strong electron-withdrawing group (EWG) at the para position of the phenyl ring, increasing the acidity of the furan protons and influencing metabolic stability.
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Zone B (Furan Linker): A heteroaromatic spacer that provides rigidity, often associated with DNA intercalation or enzyme active site fitting (e.g., MbtI inhibition).
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Zone C (Hydrazide Tail): The nucleophilic center. The terminal amino group (-NH₂) is highly reactive toward carbonyls (aldehydes/ketones) to form hydrazones.
Synthetic Methodology & Protocol
To ensure high yield and purity, we utilize a two-step sequence starting from the commercially available 5-(4-nitrophenyl)-2-furoic acid. This protocol avoids the formation of diacylhydrazine by-products common in direct amidation.
Reaction Pathway Visualization
Figure 1: Synthetic route via Fischer esterification followed by nucleophilic acyl substitution.
Step-by-Step Protocol
Phase 1: Esterification (Activation)
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Dissolution: Suspend 10.0 mmol of 5-(4-nitrophenyl)-2-furoic acid in 50 mL of anhydrous methanol.
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Catalysis: Add 0.5 mL of concentrated H₂SO₄ dropwise.
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Reflux: Heat to reflux (65°C) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The acid spot (low R_f) should disappear, replaced by the ester spot (high R_f).
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Isolation: Cool to room temperature. The methyl ester often precipitates. If not, concentrate under vacuum and filter.[1] Wash with cold methanol.
Phase 2: Hydrazinolysis (Transformation)
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Reaction Setup: Dissolve the methyl ester (from Phase 1) in 30 mL of absolute ethanol.
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Nucleophilic Attack: Add Hydrazine Hydrate (80% or 98%) in 5-fold excess (50 mmol). Note: Excess hydrazine prevents the formation of the symmetrical dimer.
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Reflux: Reflux at 78°C for 3–5 hours.
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Precipitation: Upon cooling, the target hydrazide typically crystallizes as a yellow/orange solid due to the nitro-chromophore.
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Purification: Filter the solid. Recrystallize from ethanol/DMF (9:1) if necessary to remove trace hydrazine salts.
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Drying: Vacuum dry at 50°C for 4 hours.
Analytical Validation (QC)
Verify the identity of the synthesized compound using the following spectral benchmarks.
Mass Spectrometry (ESI-MS)
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Expected Parent Ion [M+H]⁺: m/z 248.07
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Fragmentation Pattern:
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m/z 217: Loss of hydrazine moiety (-N₂H₃).
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m/z 231: Loss of terminal amine (-NH₂).
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Proton NMR (¹H-NMR, DMSO-d₆)
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 10.0 – 10.5 | Broad Singlet | 1H | -CONH - (Amide proton) |
| 8.30 | Doublet (J=8.8 Hz) | 2H | Phenyl ring (Ortho to NO₂) |
| 8.05 | Doublet (J=8.8 Hz) | 2H | Phenyl ring (Meta to NO₂) |
| 7.60 | Doublet (J=3.6 Hz) | 1H | Furan ring (H-3) |
| 7.25 | Doublet (J=3.6 Hz) | 1H | Furan ring (H-4) |
| 4.50 | Broad Singlet | 2H | -NH₂ (Terminal amine, exchangeable) |
Biological Application Context
The 5-(4-nitrophenyl)-2-furoic acid hydrazide scaffold is extensively documented in the development of antitubercular agents . The furan ring acts as a bioisostere to other aromatic systems, while the hydrazide moiety serves as a "warhead" precursor.
Mechanism of Action (Relevant Pathways):
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ICL Inhibition: Derivatives of this hydrazide have shown activity against Mycobacterium tuberculosis Isocitrate Lyase (ICL), an enzyme crucial for the bacteria's survival in the latent phase.
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Siderophore Interference: Furan-based carboxylates and hydrazides can interfere with iron acquisition pathways (siderophore biosynthesis) in mycobacteria.
Figure 2: Pharmacological workflow for hydrazide-based drug design.
References
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Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives. Int. J. Mol. Sci. (2014).[2] Describes the synthesis and IR/NMR characterization of related phenyl-furoyl hydrazides.
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5-Nitro-2-furoic acid hydrazones: design, synthesis and in vitro antimycobacterial evaluation. Bioorg. Med. Chem. Lett. (2010).[3] Establishes the antitubercular potential of 5-nitro-2-furoic acid hydrazide derivatives.
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5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank (2022). Provides crystallographic and synthesis data for the parent acid precursor (CAS 28123-73-1).
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2-Furoic Acid Hydrazide Product Data. PubChem. Validates the properties of the core furoic hydrazide scaffold.
